N-[2-(diethylamino)ethyl]-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide - 298682-22-1

N-[2-(diethylamino)ethyl]-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide

Catalog Number: EVT-3969821
CAS Number: 298682-22-1
Molecular Formula: C18H26N4O2
Molecular Weight: 330.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(2-chloro-3-((4-(2-ethylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methyl)phenethoxy)-N-cyclopentyl-N-(2-(2-(5-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b]{1,4} oxazin-8-yl)ethylamino)ethyl)propanamide

  • Compound Description: This compound is a dual-acting muscarinic antagonist/beta 2 agonist (MABA) investigated as a potential treatment for asthma and COPD. []
  • Relevance: While this compound shares some structural similarities with N-[2-(diethylamino)ethyl]-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide, such as the presence of an amide group and a substituted phenyl ring, they belong to different chemical classes and target different biological pathways. This compound is included due to its presence in a patent application focusing on novel MABAs, highlighting a potential area of related chemical space. []

N-butyl-N-(2-(2-(5-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][l,4]oxazin-8-yl)ethylamino)ethyl)-3-(3-(2-(4-(2-isopropylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethyl)phenethoxy)propanamide

  • Compound Description: This compound is another dual-acting muscarinic antagonist/beta 2 agonist (MABA) under investigation for the treatment of asthma and COPD. []

N-cyclohexyl-N-(2-(2-(5-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethylamino)ethyl)-3-(3-(1-methyl-1H-pyrazol-4-yl)phenethoxy)propanamide

  • Compound Description: This compound is investigated for its potential in treating respiratory diseases, specifically COPD and asthma. []
  • Relevance: This compound shares a significant structural resemblance to N-[2-(diethylamino)ethyl]-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide. Both contain a propanamide linker connected to a substituted phenethoxy group. The presence of a cyclic amine (cyclohexyl in this compound and diethylamino in the target compound) further strengthens their structural similarity. []

Telenzepine

  • Compound Description: Telenzepine is a muscarinic antagonist used in the treatment of peptic ulcers. []
  • Relevance: Although structurally distinct from N-[2-(diethylamino)ethyl]-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide, telenzepine is mentioned alongside other muscarinic antagonists investigated for their potential to reduce intraocular pressure. This inclusion highlights the broader context of muscarinic receptor modulation and its therapeutic applications, potentially encompassing the target compound. []

Pirenzepine

  • Compound Description: Pirenzepine is another muscarinic antagonist primarily used to treat peptic ulcers. []
  • Relevance: While structurally dissimilar to N-[2-(diethylamino)ethyl]-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide, pirenzepine's mention in the context of glaucoma treatment alongside telenzepine emphasizes the relevance of muscarinic antagonists in ocular diseases. This suggests a potential link to the target compound's broader pharmacological classification. []

Properties

CAS Number

298682-22-1

Product Name

N-[2-(diethylamino)ethyl]-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide

IUPAC Name

N-[2-(diethylamino)ethyl]-2-(3-methyl-4-oxophthalazin-1-yl)propanamide

Molecular Formula

C18H26N4O2

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C18H26N4O2/c1-5-22(6-2)12-11-19-17(23)13(3)16-14-9-7-8-10-15(14)18(24)21(4)20-16/h7-10,13H,5-6,11-12H2,1-4H3,(H,19,23)

InChI Key

PVOCIDFYAGNVGJ-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C(C)C1=NN(C(=O)C2=CC=CC=C21)C

Canonical SMILES

CCN(CC)CCNC(=O)C(C)C1=NN(C(=O)C2=CC=CC=C21)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.